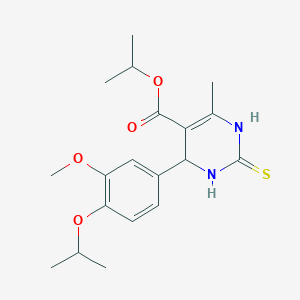
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 and since then, it has been used as a research tool to investigate the mechanism of action of NF-κB, a key regulator of inflammation and immunity.
作用機序
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB-mediated gene expression. The inhibition of NF-κB by this compound has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In animal models, this compound has been shown to have anti-inflammatory effects in various disease models such as colitis, arthritis, and sepsis.
実験室実験の利点と制限
One of the main advantages of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various diseases without affecting other signaling pathways. However, the use of this compound in in vivo studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This limits its use to in vitro studies or requires the use of alternative delivery methods such as nanoparticles or liposomes.
将来の方向性
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promise as a potential therapeutic agent for various diseases. Future research should focus on improving its pharmacokinetic properties and identifying new delivery methods to enhance its efficacy in vivo. In addition, the role of NF-κB in various diseases is still not fully understood, and further research is needed to investigate its downstream targets and signaling pathways. Finally, the potential use of this compound in combination with other drugs or immunotherapies should be investigated to enhance its therapeutic potential.
合成法
The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-isopropoxy-3-methoxybenzaldehyde and 2,4-dichloro-5-methylpyrimidine in the presence of a base to form a key intermediate. This intermediate is then subjected to various reactions including reduction, alkylation, and esterification to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
科学的研究の応用
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively used as a research tool to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, making it an attractive target for drug development.
特性
分子式 |
C19H26N2O4S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
propan-2-yl 4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4S/c1-10(2)24-14-8-7-13(9-15(14)23-6)17-16(18(22)25-11(3)4)12(5)20-19(26)21-17/h7-11,17H,1-6H3,(H2,20,21,26) |
InChIキー |
YIWLKTKJWSDMPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione](/img/structure/B286054.png)
![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)
![Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate](/img/structure/B286060.png)
![Ethyl cyano[1-(3-thienyl)cyclohexyl]acetate](/img/structure/B286062.png)
![5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B286064.png)
![2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286066.png)


![1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286075.png)
![9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286076.png)
![1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286078.png)
![9-butyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B286079.png)
